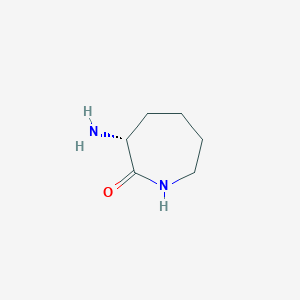

(R)-3-Aminoazepan-2-one

描述

属性

IUPAC Name |

(3R)-3-aminoazepan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c7-5-3-1-2-4-8-6(5)9/h5H,1-4,7H2,(H,8,9)/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOWUOGIPSRVRSJ-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(=O)C(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCNC(=O)[C@@H](C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00331447 | |

| Record name | (r)-3-aminoazepan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00331447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28957-33-7 | |

| Record name | (r)-3-aminoazepan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00331447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 28957-33-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-3-Aminoazepan-2-one: Chemical Properties, Structure, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

(R)-3-Aminoazepan-2-one, a chiral cyclic amino acid derivative, is a valuable building block in medicinal chemistry. Its rigid, seven-membered azepane ring structure provides a unique scaffold for the synthesis of conformationally constrained peptides and small molecules, making it a compound of significant interest in the development of novel therapeutics. This technical guide provides a comprehensive overview of its chemical properties, structure, synthesis, and potential biological applications.

Core Chemical Properties and Structure

This compound, also known as D-alpha-Amino-epsilon-caprolactam, possesses a well-defined chemical structure and a distinct set of physicochemical properties. These characteristics are fundamental to its application in synthetic and medicinal chemistry.

Structure:

The molecule features a seven-membered lactam ring (azepan-2-one) with an amino group at the chiral center on the third carbon atom, in the (R)-configuration.

IUPAC Name: (3R)-3-aminoazepan-2-one[1]

CAS Number: 28957-33-7[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₂N₂O | [2] |

| Molecular Weight | 128.17 g/mol | |

| Appearance | White to off-white solid | |

| Melting Point | 97-101 °C | [1] |

| Boiling Point | 315.124 °C at 760 mmHg | [1] |

| Density | 1.031 g/cm³ | [1] |

| Solubility | Soluble in water | |

| pKa (Predicted) | 16.06 ± 0.40 | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

¹H NMR Spectroscopy: A proton NMR spectrum for the hydrochloride salt of this compound is available, providing key information about the hydrogen environments within the molecule.[3]

Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) of the related compound (S)-3-amino-1-methylazepan-2-one is predicted to show a molecular ion peak ([M]⁺) at m/z = 142.[4] This suggests that the mass spectrum of this compound would exhibit a molecular ion peak at m/z = 128.

Experimental Protocols

Synthesis of this compound from L-Lysine Hydrochloride

A common and efficient method for the synthesis of (R)-α-amino caprolactam involves the cyclization of L-lysine hydrochloride.[6]

Materials:

-

L-lysine hydrochloride

-

1,2-Propanediol

-

Sodium hydroxide

-

6 mol/L aqueous hydrochloric acid

-

Anhydrous sodium sulfate

-

Ethanol

Procedure:

-

To a 250 mL three-neck flask, add 30 g (164 mmol) of L-lysine hydrochloride and 150 mL of 1,2-propanediol as a solvent.

-

With continuous stirring, slowly add 6.57 g of sodium hydroxide until it is completely dissolved.

-

Heat the reaction mixture and reflux for a specified period to facilitate the cyclization.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the by-product, sodium chloride, by filtration.

-

Acidify the filtrate by the dropwise addition of 6 mol/L aqueous hydrochloric acid.

-

Perform a back-extraction and collect the aqueous phase.

-

Dry the aqueous phase over anhydrous sodium sulfate.

-

Recrystallize the crude product from an appropriate amount of ethanol to yield the white solid product of (R)-α-amino caprolactam.[6]

This process has been reported to produce the desired product in a yield of approximately 81%.[6]

Biological Activity and Applications in Drug Discovery

The azepane-2-one scaffold is recognized as a "privileged scaffold" in medicinal chemistry due to its prevalence in a wide range of bioactive molecules.[7] Derivatives of this core structure have demonstrated diverse pharmacological activities, including anticancer, antiviral, and antidiabetic properties.[7]

While specific biological targets for this compound are not extensively documented, its primary role is as a key intermediate in the synthesis of more complex pharmaceutical agents. The constrained seven-membered ring can impart favorable conformational rigidity to molecules, potentially enhancing their binding affinity and selectivity for biological targets.

One area of significant interest is the use of amino-caprolactam derivatives as scaffolds for the development of gamma-secretase inhibitors .[8] Gamma-secretase is a crucial enzyme in the amyloidogenic pathway, which is implicated in the pathology of Alzheimer's disease. By inhibiting this enzyme, the production of neurotoxic amyloid-beta peptides can be reduced.[8]

The general workflow for utilizing this compound in a drug discovery program involves its incorporation into a larger molecule, which is then subjected to biological screening to identify potential therapeutic activity.

Conclusion

This compound is a chiral molecule with significant potential in the field of drug discovery and development. Its well-defined chemical properties and the availability of synthetic routes from readily available starting materials make it an attractive building block for medicinal chemists. While direct biological activity data is limited, its role as a key intermediate in the synthesis of pharmacologically active compounds, particularly in the area of neurodegenerative disease research, is of considerable interest. Further exploration of derivatives of this compound is likely to yield novel therapeutic agents with improved efficacy and selectivity.

References

- 1. Page loading... [guidechem.com]

- 2. bioaustralis.com [bioaustralis.com]

- 3. This compound HYDROCHLORIDE(26081-03-8) 1H NMR spectrum [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions | MDPI [mdpi.com]

- 6. D-alpha-Amino-epsilon-caprolactam | 28957-33-7 [chemicalbook.com]

- 7. (s)-3-Aminoazepan-2-one | 21568-87-6 | Benchchem [benchchem.com]

- 8. benchchem.com [benchchem.com]

Spectroscopic Profile of (R)-3-Aminoazepan-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for (R)-3-Aminoazepan-2-one. Due to the limited availability of complete, experimentally-derived public data for this specific enantiomer, this document combines available data for the racemic mixture with predicted values based on established spectroscopic principles. All predicted data should be confirmed by experimental analysis.

Chemical Structure and Properties

| Property | Value |

| IUPAC Name | (3R)-3-aminoazepan-2-one |

| Molecular Formula | C₆H₁₂N₂O |

| Molecular Weight | 128.17 g/mol |

| CAS Number | 28957-33-7 |

| Appearance | Solid |

Spectroscopic Data

The following sections present the available and predicted spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR Data

The following table presents the experimentally determined ¹³C NMR chemical shifts for the racemic mixture, α-amino-ε-caprolactam, in deuterated methanol (CD₃OD). These values are expected to be identical for the (R)-enantiomer.

| Atom Number | Chemical Shift (δ) in ppm |

| C=O | 178.26 |

| CH-NH₂ | 52.82 |

| N-CH₂ | 41.01 |

| CH₂ | 33.72 |

| CH₂ | 28.17 |

| CH₂ | 27.94 |

Predicted ¹H NMR Data

The following table outlines the predicted ¹H NMR chemical shifts for this compound. Actual experimental values may vary based on solvent and concentration.

| Proton Assignment | Predicted Chemical Shift (δ) in ppm | Predicted Multiplicity |

| NH (amide) | 7.5 - 8.5 | Broad Singlet |

| CH-NH₂ | 3.5 - 3.7 | Multiplet |

| N-CH₂ (azepane ring) | 3.1 - 3.3 | Multiplet |

| NH₂ (amine) | 1.5 - 2.5 | Broad Singlet |

| CH₂ (azepane ring) | 1.7 - 2.0 | Multiplet |

| CH₂ (azepane ring) | 1.4 - 1.7 | Multiplet |

| CH₂ (azepane ring) | 1.2 - 1.4 | Multiplet |

Infrared (IR) Spectroscopy

The predicted characteristic IR absorption bands for this compound are listed below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3250 | Medium, Broad | N-H stretch (primary amine and secondary amide) |

| 2950 - 2850 | Medium to Strong | C-H stretch (aliphatic) |

| 1690 - 1630 | Strong | C=O stretch (amide) |

| 1650 - 1580 | Medium | N-H bend (primary amine) |

Mass Spectrometry (MS)

The predicted key mass-to-charge ratios (m/z) for this compound under electrospray ionization (ESI) are presented below.

| m/z | Ion |

| 129.1 | [M+H]⁺ |

| 151.1 | [M+Na]⁺ |

| 112.1 | [M+H-NH₃]⁺ |

Experimental Protocols

Detailed experimental protocols for obtaining the spectroscopic data are provided below. These are generalized procedures and may require optimization for specific instrumentation.

NMR Spectroscopy

-

Sample Preparation :

-

Weigh approximately 5-25 mg of the solid this compound for ¹H NMR, or 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean, dry vial.

-

If the sample does not fully dissolve, gentle vortexing or sonication may be applied.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

-

-

Data Acquisition :

-

Insert the NMR tube into the spectrometer's spinner turbine.

-

Place the assembly into the NMR magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences. For ¹³C NMR, a proton-decoupled sequence is typically used.

-

IR Spectroscopy (Thin Solid Film Method)

-

Sample Preparation :

-

Dissolve a small amount (approx. 5-10 mg) of this compound in a few drops of a volatile solvent (e.g., methylene chloride or acetone).

-

Place a single drop of this solution onto the surface of a clean, dry salt plate (e.g., KBr or NaCl).

-

Allow the solvent to fully evaporate, leaving a thin, solid film of the compound on the plate.

-

-

Data Acquisition :

-

Place the salt plate into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the clean, empty sample compartment.

-

Acquire the IR spectrum of the sample.

-

The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.

-

Mass Spectrometry (Electrospray Ionization - ESI)

-

Sample Preparation :

-

Prepare a dilute solution of this compound (typically 1-10 µg/mL) in a solvent system compatible with ESI-MS, such as a mixture of acetonitrile and water with a small amount of formic acid to promote protonation.

-

Ensure the sample is fully dissolved.

-

-

Data Acquisition :

-

Infuse the sample solution into the ESI source via a syringe pump at a constant flow rate (e.g., 5-20 µL/min).

-

Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.

-

Use a heated drying gas (e.g., nitrogen) to facilitate solvent evaporation and the formation of gas-phase ions.

-

Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500 amu).

-

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: Workflow for spectroscopic analysis.

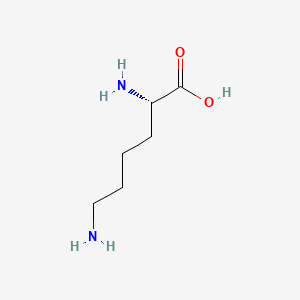

(R)-3-Aminoazepan-2-one molecular weight and formula

This guide provides a detailed overview of the fundamental physicochemical properties of (R)-3-Aminoazepan-2-one, a key chemical intermediate in pharmaceutical research and development. The information is tailored for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

This compound is a cyclic amide and a derivative of caprolactam. Its molecular structure and composition are fundamental to its reactivity and potential applications in synthesis.

| Property | Value |

| Molecular Formula | C6H12N2O[1][2][3][4][5] |

| Molecular Weight | 128.17 g/mol [1][2] |

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are often proprietary or described in patented literature. A general synthetic approach involves the cyclization of a derivative of L-lysine. Characterization typically involves standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to confirm the structure and purity of the compound. For specific, non-proprietary synthesis examples, academic journals and chemical databases are valuable resources.

Logical Relationship of Chemical Properties

The following diagram illustrates the relationship between the chemical name, its molecular formula, and its molecular weight.

References

An In-depth Technical Guide on the Physicochemical Properties of (R)-3-Aminoazepan-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility and stability data for (R)-3-Aminoazepan-2-one, a chiral cyclic amino acid derivative. Due to the limited publicly available data specific to this enantiomer, this guide also includes information on the racemic mixture (3-Aminoazepan-2-one) and outlines generalized experimental protocols for determining key physicochemical parameters, based on established pharmaceutical guidelines.

Core Compound Information

| Parameter | Data | Reference |

| Chemical Name | This compound | |

| Synonyms | (R)-alpha-Amino-epsilon-caprolactam | |

| CAS Number | Not specified for (R)-enantiomer. Racemate: 671-42-1. Hydrochloride salt: 26081-03-8 | [1] |

| Molecular Formula | C₆H₁₂N₂O | [2] |

| Molecular Weight | 128.17 g/mol | [2] |

| Appearance | Solid (form) | [2] |

| Melting Point | Racemate: 77°C. Hydrochloride salt: >280°C (decomposes) | [1] |

| Boiling Point | Racemate: 168-172°C | [1] |

Solubility Data

| Solvent/Medium | Expected Solubility |

| Water | Soluble |

| Phosphate Buffered Saline (pH 7.4) | Expected to be soluble |

| 0.1 N HCl | Expected to be soluble |

| 0.1 N NaOH | Solubility may vary; potential for hydrolysis |

| Methanol | Likely soluble |

| Ethanol | Likely soluble |

| Dimethyl Sulfoxide (DMSO) | Likely soluble |

| Acetonitrile | Sparingly soluble to insoluble |

| Chloroform | Sparingly soluble to insoluble |

Experimental Protocol: Equilibrium Solubility Determination

This protocol describes a standard shake-flask method to determine the equilibrium solubility of this compound in various solvents.

Materials:

-

This compound

-

Selected solvents (e.g., water, PBS, 0.1 N HCl, methanol, etc.)

-

2 mL screw-cap vials

-

Orbital shaker with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a vial containing a known volume (e.g., 1 mL) of the desired solvent.

-

Equilibration: Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

Phase Separation: After equilibration, centrifuge the samples at a high speed to pellet the undissolved solid.

-

Sample Preparation for Analysis: Carefully withdraw an aliquot of the supernatant and dilute it with a suitable mobile phase for HPLC analysis.

-

Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound. The solubility is then calculated based on the dilution factor.

Stability Data

Specific stability data for this compound is not publicly available. However, as a lactam, it is susceptible to hydrolysis, particularly under acidic or basic conditions[3][4]. A forced degradation study is essential to understand its intrinsic stability, identify potential degradation products, and establish degradation pathways.

Experimental Protocol: Forced Degradation Study

This protocol outlines a general approach for conducting a forced degradation study on this compound, based on ICH guidelines.

Objective: To investigate the degradation of this compound under various stress conditions to understand its stability profile and develop a stability-indicating analytical method.

Materials:

-

This compound

-

0.1 N HCl

-

0.1 N NaOH

-

3% Hydrogen Peroxide (H₂O₂)

-

High-intensity light source (photostability chamber)

-

Oven for thermal stress

-

Validated stability-indicating HPLC method

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and keep at an elevated temperature (e.g., 60°C) for a defined period.

-

Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at room temperature or a slightly elevated temperature for a defined period.

-

Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature.

-

Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 80°C) in an oven.

-

Photolytic Degradation: Expose a solid sample and a solution of the compound to light in a photostability chamber.

-

-

Sample Analysis: At specified time points, withdraw samples from each stress condition, neutralize if necessary, and dilute appropriately. Analyze the samples using a validated stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.

Logical Relationships and Workflows

Graphviz Diagram: Solubility Determination Workflow

Caption: Workflow for determining the equilibrium solubility of this compound.

Graphviz Diagram: Forced Degradation Study Logic

Caption: Logical flow of a forced degradation study for this compound.

Signaling Pathways and Biological Activity

There is currently no publicly available information to suggest that this compound has a defined biological activity or is involved in specific signaling pathways. Azepane derivatives, in general, have been explored for various pharmacological activities, but specific data for this compound is lacking. It is primarily considered a chiral building block for organic synthesis.

Conclusion

This technical guide consolidates the currently available physicochemical information for this compound. While specific quantitative solubility and stability data are limited, the provided experimental protocols offer a robust framework for researchers and drug development professionals to generate this critical data. The susceptibility of the lactam functional group to hydrolysis is a key consideration for its handling, formulation, and storage. Further studies are warranted to fully characterize the properties of this compound for its potential applications.

References

- 1. 3-aminoazepan-2-one [chembk.com]

- 2. (R)-3-amino-azepan-2-one AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 4. biotech-asia.org [biotech-asia.org]

The Ascendance of 3-Aminocaprolactam Derivatives: A Technical Guide to Their Discovery, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

The lactam scaffold, a cyclic amide, has long been a cornerstone in medicinal chemistry, most famously exemplified by the β-lactam antibiotics. Within the diverse landscape of lactam-containing molecules, 3-aminocaprolactam and its derivatives have emerged as a privileged structural motif with significant therapeutic potential. This technical guide provides an in-depth exploration of the discovery and history of these compounds, detailed experimental protocols for their synthesis, a comprehensive summary of their biological activities, and a focus on their role as modulators of critical signaling pathways.

Discovery and Historical Perspective

The journey of 3-aminocaprolactam began over a century ago, marked by initial misidentification and subsequent clarification.

-

1905: An Unwitting Synthesis: The eminent chemist Emil Fischer first synthesized DL-α-amino-ε-caprolactam. However, he incorrectly identified the structure as a diketopiperazine, a cyclic dipeptide formed from two lysine molecules.

-

1943: Correct Identification: It was not until nearly four decades later that D.W. Adamson correctly identified Fischer's "lysin-anhydrid" as DL-3-aminohomopiperidone, the single-molecule cyclized lactam of lysine.

Initially, DL-aminocaprolactam was explored as a chemical precursor for the industrial production of L-lysine. However, with the advent of efficient biotechnological fermentation methods for lysine production, this application has become largely obsolete. In recent years, interest in α-amino-ε-caprolactam has been renewed as a potential bio-based intermediate for the synthesis of ε-caprolactam, the monomer for Nylon 6, as part of a broader shift towards sustainable chemical manufacturing.

The true renaissance of 3-aminocaprolactam in the pharmaceutical sciences began with the exploration of its derivatives as bioactive molecules, particularly in the realm of neurodegenerative diseases.

Synthesis of 3-Aminocaprolactam and Its Derivatives

The synthesis of the 3-aminocaprolactam core and its subsequent derivatization can be achieved through several strategic routes.

Synthesis of the 3-Aminocaprolactam Scaffold

Two primary approaches have been established for the synthesis of the parent 3-aminocaprolactam.

2.1.1. Cyclization of Lysine

A prevalent method involves the intramolecular cyclization of lysine. This can be accomplished by heating a salt of L-lysine in a high-boiling point alcohol, such as 1-hexanol or 1-pentanol. The reaction proceeds via the formation of an amino ester intermediate, which then undergoes cyclization to yield α-amino-ε-caprolactam.[1]

2.1.2. Reduction of 3-Nitro-ε-caprolactam

An alternative route begins with ε-caprolactam, which is first nitrated to yield 3-nitro-ε-caprolactam. Subsequent catalytic hydrogenation of the nitro group, typically using a palladium on carbon catalyst, affords racemic DL-3-amino-ε-caprolactam in high yield.

Synthesis of 3-Aminocaprolactam Derivatives

The versatile 3-amino group serves as a key handle for a wide array of chemical modifications, leading to diverse libraries of derivatives.

2.2.1. N-Sulfonylation

The synthesis of 3-aminocaprolactam sulfonamides, a class of potent gamma-secretase inhibitors, is a prominent example of derivatization. This is typically achieved by reacting 3-aminocaprolactam with a substituted sulfonyl chloride in the presence of a base, such as triethylamine or pyridine, in an inert solvent like dichloromethane.

2.2.2. N-Acylation and N-Alkylation

The amino group can also be readily acylated using acyl chlorides or activated carboxylic acids, or alkylated via reductive amination or reaction with alkyl halides, to generate further derivatives with modified physicochemical and biological properties.

Quantitative Biological Data

The primary therapeutic target for which 3-aminocaprolactam derivatives have been extensively studied is gamma-secretase, an enzyme implicated in the pathogenesis of Alzheimer's disease. The following tables summarize the inhibitory activities of representative derivatives.

| Table 1: In Vitro Inhibitory Activity of 3-Aminocaprolactam Sulfonamide Derivatives against Gamma-Secretase | | :--- | :--- | :--- | | Compound ID | R-group on Sulfonyl Moiety | IC50 (nM) | | 1 | 4-fluorophenyl | 15 | | 2 | 4-chlorophenyl | 20 | | 3 | 3,4-difluorophenyl | 25 | | 4 | phenyl | 50 | | 5 | 4-methylphenyl | 100 | | 6 | 4-methoxyphenyl | >1000 |

Data compiled from publicly available research on amino-caprolactam sulfonamides as gamma-secretase inhibitors.

Experimental Protocols

General Procedure for the Synthesis of 3-Aminocaprolactam from L-Lysine

Materials:

-

L-lysine hydrochloride

-

Sodium hydroxide

-

1-Hexanol

-

Hydrochloric acid

Procedure:

-

A mixture of L-lysine hydrochloride and an equimolar amount of sodium hydroxide is suspended in 1-hexanol.

-

The mixture is heated to reflux, and the water generated during the reaction is removed using a Dean-Stark trap.

-

The reaction is monitored by thin-layer chromatography until all the starting material is consumed.

-

After cooling, the byproduct, sodium chloride, is removed by filtration.

-

The filtrate is concentrated under reduced pressure to yield crude α-amino-ε-caprolactam.

-

The crude product is dissolved in water, and the pH is adjusted to 6 with concentrated HCl.

-

Partial concentration of the aqueous solution followed by cooling allows for the crystallization of L-alpha-Amino-epsilon-caprolactam hydrochloride.

-

The resulting crystals are collected by filtration and dried.

General Procedure for the Synthesis of N-Arylsulfonyl-3-aminocaprolactam Derivatives

Materials:

-

3-Aminocaprolactam hydrochloride

-

Substituted arylsulfonyl chloride

-

Triethylamine

-

Dichloromethane (DCM)

Procedure:

-

3-Aminocaprolactam hydrochloride is dissolved in DCM, and triethylamine (2.2 equivalents) is added.

-

The mixture is stirred at room temperature for 30 minutes.

-

The substituted arylsulfonyl chloride (1.1 equivalents) is added, and the reaction mixture is stirred at room temperature overnight.

-

The reaction is quenched with water, and the organic layer is separated.

-

The aqueous layer is extracted with DCM.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired N-arylsulfonyl-3-aminocaprolactam derivative.

In Vitro Gamma-Secretase Activity Assay

Principle:

The inhibitory activity of compounds on gamma-secretase can be determined using a cell-free assay with a fluorogenic substrate. The substrate contains a recognition sequence for gamma-secretase flanked by a fluorophore and a quencher. Cleavage of the substrate separates the fluorophore and quencher, resulting in an increase in fluorescence.

Procedure:

-

Cell membranes containing the gamma-secretase complex are prepared from a cell line overexpressing the enzyme and its substrate, amyloid precursor protein (APP).

-

The membrane preparation is incubated with the test compound at various concentrations.

-

The fluorogenic substrate is added to initiate the reaction.

-

The reaction is incubated at 37°C for a specified period.

-

The fluorescence intensity is measured using a microplate reader.

-

The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways and Mechanisms of Action

The most well-characterized mechanism of action for 3-aminocaprolactam derivatives is the inhibition of gamma-secretase. This enzyme complex plays a crucial role in two important signaling pathways: the amyloidogenic pathway in Alzheimer's disease and the Notch signaling pathway.

Gamma-Secretase and the Amyloidogenic Pathway

In the context of Alzheimer's disease, gamma-secretase is one of the enzymes responsible for the cleavage of the amyloid precursor protein (APP). Sequential cleavage of APP by beta-secretase and then gamma-secretase generates the amyloid-beta (Aβ) peptide. Certain forms of Aβ are prone to aggregation and form the amyloid plaques that are a hallmark of Alzheimer's disease. By inhibiting gamma-secretase, 3-aminocaprolactam derivatives can reduce the production of Aβ peptides.

Gamma-Secretase and Notch Signaling

Gamma-secretase is also a key enzyme in the Notch signaling pathway, which is essential for normal cellular proliferation, differentiation, and apoptosis. The Notch receptor is a transmembrane protein that, upon ligand binding, undergoes proteolytic cleavage, with the final cleavage being mediated by gamma-secretase. This releases the Notch intracellular domain (NICD), which translocates to the nucleus and acts as a transcriptional regulator. Inhibition of gamma-secretase can therefore interfere with Notch signaling, which can be a therapeutic goal in certain cancers where Notch signaling is aberrantly activated. However, it also represents a potential source of side effects for gamma-secretase inhibitors developed for Alzheimer's disease.

Experimental Workflow: From Synthesis to Screening

The development of novel 3-aminocaprolactam derivatives follows a structured workflow, from initial synthesis to biological evaluation.

Conclusion and Future Directions

The 3-aminocaprolactam scaffold has proven to be a remarkably fruitful starting point for the discovery of potent and selective modulators of important biological targets. While the primary focus to date has been on the development of gamma-secretase inhibitors for Alzheimer's disease, the chemical tractability of the 3-amino group suggests that a vast chemical space remains to be explored. Future research in this area will likely focus on:

-

Expanding the Therapeutic Applications: Investigating derivatives for other therapeutic areas, such as oncology and infectious diseases.

-

Improving Selectivity: Designing derivatives with improved selectivity for gamma-secretase over other proteases, and for specific gamma-secretase substrates (e.g., APP over Notch).

-

Exploring Other Biological Targets: Screening libraries of 3-aminocaprolactam derivatives against a wider range of biological targets to uncover novel activities.

References

The Rising Stars of CNS Drug Discovery: A Technical Guide to the Biological Significance of Chiral Aminoazepanones

For Researchers, Scientists, and Drug Development Professionals

The intricate world of neurodegenerative diseases presents a formidable challenge to modern medicine. Among the diverse chemical scaffolds under investigation, chiral aminoazepanones have emerged as a promising class of compounds, demonstrating significant potential in modulating key pathological pathways. Their unique seven-membered ring structure, incorporating a chiral center with an amino substituent, offers a compelling framework for designing potent and selective enzyme inhibitors and modulators. This technical guide provides an in-depth exploration of the biological significance of chiral aminoazepanones, with a particular focus on their role in targeting enzymes implicated in Alzheimer's disease and other disorders. We will delve into their synthesis, quantitative biological activity, and the signaling pathways they influence, offering a comprehensive resource for researchers and drug development professionals in the field.

Core Concepts: Chirality and the Azepanone Scaffold

The "handedness" of a molecule, or its chirality, is a fundamental concept in pharmacology. Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit profoundly different biological activities. One enantiomer may be therapeutically active (the eutomer), while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer).[1][2] Therefore, the enantioselective synthesis and evaluation of chiral compounds are paramount in modern drug discovery.[1]

The azepanone ring, a seven-membered lactam, provides a versatile and conformationally flexible scaffold. The introduction of an amino group at a chiral center creates the aminoazepanone core, which can be further functionalized to achieve specific interactions with biological targets. The stereochemistry of this amino group is often a critical determinant of a compound's potency and selectivity.

Therapeutic Targets and Biological Activity

Chiral aminoazepanones and their structural analogs have shown significant activity against several key enzymes implicated in disease, most notably those involved in the pathogenesis of Alzheimer's disease and osteoporosis.

Alzheimer's Disease: Targeting Amyloid-β Production

A central hypothesis in Alzheimer's disease research is the "amyloid cascade hypothesis," which posits that the accumulation of amyloid-beta (Aβ) peptides in the brain is a primary event in the disease's progression.[3] The production of Aβ is mediated by the sequential cleavage of the amyloid precursor protein (APP) by two enzymes: β-secretase (BACE1) and γ-secretase.[3][4][5] Consequently, inhibiting or modulating the activity of these secretases is a major therapeutic strategy.

β-Secretase (BACE1) Inhibition:

Chiral amino-substituted cyclic ketones have been investigated as inhibitors of BACE1. The binding of these inhibitors to the active site of BACE1 prevents the initial cleavage of APP, thereby reducing the production of all Aβ species. The stereochemistry of the amino substituent plays a crucial role in the potency of these inhibitors.

γ-Secretase Modulation:

Instead of outright inhibition, which can lead to side effects due to the enzyme's role in other signaling pathways (e.g., Notch), γ-secretase modulators (GSMs) allosterically bind to the enzyme complex. This binding alters the cleavage site on APP, leading to the production of shorter, less aggregation-prone Aβ peptides (like Aβ38) at the expense of the highly amyloidogenic Aβ42.[6] Chiral azepanone-related structures have been explored for their potential as GSMs.

Osteoporosis: Cathepsin K Inhibition

Cathepsin K is a cysteine protease that plays a critical role in bone resorption by degrading collagen, the main component of the bone matrix.[7] Inhibition of cathepsin K is a promising therapeutic approach for osteoporosis and other bone-related disorders. Chiral azepanone-based compounds have been developed as potent and selective inhibitors of cathepsin K.[7] The stereochemistry at the C-4 position of the azepanone ring has been shown to be critical for potent inhibition.[7]

Quantitative Data on Biological Activity

The following tables summarize the in vitro activity of representative chiral aminoazepanone analogs and related compounds against their respective targets.

| Compound/Analog | Target | Assay Type | IC₅₀ / Kᵢ (nM) | Reference |

| Azepanone-Based Cathepsin K Inhibitors | ||||

| (4S)-parent azepanone analogue | Cathepsin K | in vitro | 0.16 | [7] |

| Relacatib (SB-462795) | Cathepsin K | in vitro | 0.041 | |

| Compound 20 | Cathepsin K | in vitro | 0.16 | [7] |

| Compound 24 | Cathepsin K | in vitro | 0.0048 | [7] |

| γ-Secretase Modulators (Related Structures) | ||||

| Pyridazine-derived GSM (Compound 2) | γ-Secretase | Cell-based (Aβ42) | 4.1 | [6] |

| Pyridazine-derived GSM (Compound 3) | γ-Secretase | Cell-based (Aβ42) | 5.3 | [6] |

| BACE1 Inhibitors (Related Structures) | ||||

| Aminoimidazole (R)-37 | BACE1 | FRET | 20 |

Signaling Pathways and Experimental Workflows

The biological activity of chiral aminoazepanones can be understood in the context of specific signaling pathways. For Alzheimer's disease, the most relevant is the processing of the amyloid precursor protein.

Amyloid Precursor Protein (APP) Processing Pathway

The following diagram illustrates the two main pathways of APP processing: the non-amyloidogenic pathway and the amyloidogenic pathway. BACE1 and γ-secretase, the targets of many chiral aminoazepanone-related compounds, are central to the amyloidogenic pathway.

Experimental Workflow for Screening BACE1 Inhibitors

A common method for identifying and characterizing BACE1 inhibitors is the Fluorescence Resonance Energy Transfer (FRET) assay. The workflow for such an assay is depicted below.

Experimental Protocols

Detailed experimental procedures are crucial for the replication and advancement of research. Below are representative protocols for the synthesis of a chiral aminoazepanone precursor and for a BACE1 inhibition assay.

Synthesis of L-alpha-Amino-epsilon-caprolactam

This protocol describes the intramolecular cyclization of L-lysine to form the chiral aminoazepanone, L-alpha-Amino-epsilon-caprolactam.

Method 1: Synthesis in 1-Pentanol with Alumina Catalyst

-

Materials:

-

L-lysine hydrochloride

-

Sodium hydroxide (NaOH)

-

Aluminum oxide (Al₂O₃)

-

1-Pentanol

-

-

Procedure:

-

Neutralize 30 mmols of L-lysine hydrochloride with 30 mmols of NaOH.

-

To the neutralized mixture, add 270 mmols of Al₂O₃.

-

Add 120 ml of 1-pentanol to the mixture.

-

Heat the mixture to 137°C and reflux for 4 hours.

-

After the reaction is complete, cool the mixture and process it to isolate the L-alpha-Amino-epsilon-caprolactam. Reported yield for this method is approximately 96%.

-

Method 2: Synthesis in 1,2-Propanediol

-

Materials:

-

L-lysine hydrochloride

-

Sodium hydroxide (NaOH)

-

1,2-Propanediol

-

-

Procedure:

-

Neutralize 30 mmols of L-lysine hydrochloride with 30 mmols of NaOH.

-

Add 120 ml of 1,2-propanediol to the neutralized mixture.

-

Heat the mixture to 187°C and reflux for 2 hours.

-

After the reaction, cool the mixture and proceed with isolation and purification of the product. Reported yield for this method is approximately 96%.

-

BACE1 FRET Inhibition Assay Protocol

This protocol is a generalized procedure for a Fluorescence Resonance Energy Transfer (FRET) assay to measure BACE1 inhibition.

-

Materials:

-

Purified recombinant human BACE1 enzyme

-

BACE1 FRET peptide substrate (e.g., a peptide containing the Swedish mutation sequence with a fluorescent donor and a quencher)

-

BACE1 assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5)

-

Test compounds (potential inhibitors) dissolved in a suitable solvent (e.g., DMSO)

-

96-well black microplate

-

-

Procedure:

-

Thaw all reagents and bring them to room temperature.

-

Prepare serial dilutions of the test compounds in assay buffer.

-

In a 96-well black microplate, add the FRET peptide substrate to each well.

-

Add the test compound dilutions to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Initiate the reaction by adding a pre-determined concentration of BACE1 enzyme to all wells except the negative control.

-

Immediately place the plate in a fluorescence plate reader.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths for the FRET pair over a set period (kinetic reading) or at a single time point after a specific incubation period (endpoint reading).

-

Calculate the rate of substrate cleavage from the change in fluorescence over time.

-

Determine the percent inhibition for each concentration of the test compound relative to the positive control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable equation to determine the IC₅₀ value.

-

Conclusion and Future Directions

Chiral aminoazepanones represent a compelling and versatile scaffold for the development of novel therapeutics, particularly for neurodegenerative diseases like Alzheimer's and bone disorders such as osteoporosis. Their ability to be synthesized with high stereochemical control allows for the fine-tuning of their interactions with specific biological targets, leading to improved potency and selectivity. The quantitative data presented in this guide highlight the nanomolar to sub-nanomolar efficacy of some of these compounds.

Future research in this area will likely focus on several key aspects:

-

Expansion of the Chemical Space: The synthesis and evaluation of novel aminoazepanone derivatives with diverse substituents will continue to be a major focus to explore the structure-activity relationships further.

-

Optimization of Pharmacokinetic Properties: Improving the drug-like properties of these compounds, such as oral bioavailability and brain penetration, will be crucial for their clinical translation.

-

Elucidation of Off-Target Effects: A thorough understanding of the potential off-target activities of these compounds is necessary to ensure their safety profile.

-

Application to Other Therapeutic Areas: The unique structural features of chiral aminoazepanones may make them suitable for targeting other enzymes and receptors implicated in a variety of diseases.

References

- 1. Click synthesis and biologic evaluation of (R)- and (S)-2-amino-3-[1-(2-[18F]fluoroethyl)-1H-[1,2,3]triazol-4-yl]propanoic acid for brain tumor imaging with positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Applications of Quantitative Structure-Activity Relationships (QSAR) based Virtual Screening in Drug Design: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chiral resolution, determination of absolute configuration, and biological evaluation of (1,2-benzothiazin-4-yl)acetic acid enantiomers as aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. WO2012040646A2 - Method for making alpha-amino-epsilon-caprolactam using mixed super critical fluids - Google Patents [patents.google.com]

- 7. Screening of a parallel combinatorial library for selectors for chiral chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biological Mechanism of Action of (R)-3-Aminoazepan-2-one and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-Aminoazepan-2-one, a chiral cyclic lactam, serves as a critical structural scaffold in the development of novel therapeutic agents. While direct pharmacological data on the parent molecule is limited, extensive research into its derivatives, particularly N-substituted amino-caprolactam sulfonamides, has elucidated a primary mechanism of action centered on the inhibition of γ-secretase, a key enzyme implicated in the pathogenesis of Alzheimer's disease. This technical guide provides a comprehensive overview of the biological activity of this compound derivatives, focusing on their role as γ-secretase inhibitors. Additionally, it explores a potential secondary mechanism involving the modulation of GABA receptors. The guide includes a detailed summary of quantitative inhibitory data, step-by-step experimental protocols for synthesis and biological evaluation, and visualizations of the pertinent signaling pathways and experimental workflows to support further research and development in this area.

Introduction

This compound, also known as (R)-α-amino-ε-caprolactam, is a seven-membered lactam ring system featuring a chiral amine group at the 3-position. Its rigid, conformationally constrained structure makes it an attractive building block for the synthesis of complex, biologically active molecules. The primary therapeutic interest in this scaffold lies in its utility for designing potent and selective enzyme inhibitors. This guide will delve into the core mechanism of action of its derivatives, predominantly as inhibitors of γ-secretase, and will also touch upon other potential biological targets.

Primary Mechanism of Action: γ-Secretase Inhibition

The most extensively documented mechanism of action for derivatives of amino-caprolactam is the inhibition of γ-secretase.[1] This multi-subunit protease complex plays a crucial role in the amyloidogenic processing of the amyloid precursor protein (APP), a pathway strongly associated with the pathology of Alzheimer's disease.

The γ-Secretase Signaling Pathway

The processing of APP by secretases is a critical pathway in normal cell biology and in the development of Alzheimer's disease. In the amyloidogenic pathway, APP is first cleaved by β-secretase (BACE1) to generate a soluble N-terminal fragment (sAPPβ) and a membrane-bound C-terminal fragment (C99). Subsequently, γ-secretase cleaves C99 at multiple sites within its transmembrane domain to produce the amyloid-β (Aβ) peptides, primarily Aβ40 and the more aggregation-prone and neurotoxic Aβ42, along with the APP intracellular domain (AICD). The accumulation and aggregation of Aβ peptides into plaques is a central hallmark of Alzheimer's disease.

Another critical substrate for γ-secretase is the Notch receptor. The cleavage of Notch by γ-secretase is essential for Notch signaling, a pathway vital for cell-fate determination, proliferation, and differentiation. Inhibition of Notch signaling can lead to significant toxicity, which has been a major challenge in the development of γ-secretase inhibitors for Alzheimer's disease.

Figure 1. The γ-Secretase Signaling Pathway and Point of Inhibition.

Quantitative Data: Inhibitory Activity of Amino-Caprolactam Derivatives

A series of N-substituted amino-caprolactam sulfonamides have been synthesized and evaluated for their inhibitory potency against γ-secretase. The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of these derivatives, demonstrating the impact of different substituents on their activity.[2]

| Compound ID | R-group | IC50 (nM) |

| 1 | 4-fluorophenyl | 15 |

| 2 | 4-chlorophenyl | 20 |

| 3 | 3,4-difluorophenyl | 25 |

| 4 | phenyl | 50 |

| 5 | 4-methylphenyl | 100 |

| 6 | 4-methoxyphenyl | >1000 |

Data extracted from studies on amino-caprolactam sulfonamides as γ-secretase inhibitors.[2]

Potential Secondary Mechanism of Action: GABA Receptor Modulation

While the primary focus of research has been on γ-secretase inhibition, the structural similarity of the caprolactam core to other centrally active compounds suggests the potential for interaction with neurotransmitter receptors. Some caprolactam derivatives have been shown to modulate the activity of γ-aminobutyric acid (GABA) receptors, the main inhibitory neurotransmitter receptors in the central nervous system. This modulation can be either positive (enhancing GABAergic transmission) or negative (inhibiting it), depending on the specific substitutions on the caprolactam ring.

Experimental Protocols

Synthesis of (R)-3-(Arylsulfonamido)azepan-2-one Derivatives

This protocol outlines a general procedure for the synthesis of N-substituted amino-caprolactam sulfonamides, which are potent γ-secretase inhibitors.[2]

Workflow Diagram:

Figure 2. General Synthesis Workflow.

Materials:

-

This compound hydrochloride

-

Substituted arylsulfonyl chloride

-

Anhydrous dichloromethane (DCM) or pyridine

-

Triethylamine (TEA) or other suitable non-nucleophilic base

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

To a solution of this compound hydrochloride (1.0 eq) in anhydrous DCM at 0 °C, add triethylamine (2.2 eq).

-

Stir the mixture for 15 minutes at 0 °C.

-

Add a solution of the desired arylsulfonyl chloride (1.1 eq) in anhydrous DCM dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the pure N-substituted amino-caprolactam sulfonamide.

Cell-Free γ-Secretase Activity Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of isolated γ-secretase.[2]

Workflow Diagram:

References

Potential Therapeutic Targets for (R)-3-Aminoazepan-2-one Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-Aminoazepan-2-one, a chiral cyclic lactam, presents a unique structural scaffold for the development of novel therapeutic agents. This document explores the potential therapeutic targets for derivatives of this compound, focusing on Dipeptidyl Peptidase IV (DPP-IV) and Factor XIa (FXIa) based on structure-activity relationship (SAR) studies of analogous heterocyclic compounds. While direct inhibitory activity of this compound derivatives is an area of active investigation, existing research on similar pharmacophores provides a strong rationale for their potential efficacy. This guide provides a comprehensive overview of the relevant signaling pathways, detailed experimental protocols for assessing inhibitory activity, and a summary of the current understanding of the therapeutic potential of this emerging class of compounds.

Potential Therapeutic Targets

The structural characteristics of this compound, featuring a seven-membered lactam ring with a chiral amino group at the C3 position, make it an intriguing candidate for targeting enzymes with specific substrate recognition pockets. Based on the current literature for related heterocyclic compounds, two primary targets have been identified as having high potential: Dipeptidyl Peptidase IV (DPP-IV) and Factor XIa (FXIa).

Dipeptidyl Peptidase IV (DPP-IV)

DPP-IV is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Inhibition of DPP-IV prolongs the action of these hormones, leading to increased insulin secretion and suppressed glucagon release in a glucose-dependent manner. This makes DPP-IV a validated target for the treatment of type 2 diabetes.

Several classes of DPP-IV inhibitors incorporate cyclic amine structures. Notably, the (R)-3-amino piperidine moiety, a six-membered ring analog of the core of our interest, is a key pharmacophore in several potent DPP-IV inhibitors. However, structure-activity relationship studies comparing unsubstituted lactams of varying ring sizes (pyrrolidinone, piperidinone, and azepanone) have shown that the azepan-2-one derivative is the least potent inhibitor of DPP-IV.[1] This suggests that while the amino-lactam scaffold is recognized by the enzyme, the conformational constraints of the seven-membered ring may not be optimal for fitting into the DPP-IV active site. Further derivatization of the this compound core will be necessary to enhance its affinity and inhibitory potency.

Factor XIa (FXIa)

Factor XIa is a serine protease that participates in the intrinsic pathway of the blood coagulation cascade.[1][2][3][4] Inhibition of FXIa is a promising anticoagulant strategy with a potentially lower risk of bleeding complications compared to traditional anticoagulants that target downstream factors like thrombin or Factor Xa.[1] The rationale is that the intrinsic pathway is more critical for thrombosis amplification than for hemostasis.

The relevance of the this compound scaffold to FXIa inhibition stems from the established activity of β-lactam-containing compounds as FXIa inhibitors. While the azepan-2-one is a γ-lactam, the cyclic amide motif presents a potential starting point for designing novel FXIa inhibitors. The development of selective, orally bioavailable small molecule inhibitors of FXIa is an active area of research in the pharmaceutical industry.

Quantitative Data

Currently, there is a lack of publicly available quantitative data specifically for this compound derivatives targeting DPP-IV or FXIa. The table below is structured to accommodate such data as it becomes available through future research.

| Compound ID | Target | Assay Type | IC50 (nM) | Ki (nM) | Selectivity | Reference |

| TBD | DPP-IV | Fluorescence | TBD | TBD | TBD | TBD |

| TBD | FXIa | Chromogenic | TBD | TBD | TBD | TBD |

TBD: To be determined

Signaling Pathways

Understanding the signaling pathways in which the potential targets are involved is crucial for elucidating the mechanism of action of this compound derivatives.

DPP-IV Signaling in Glucose Homeostasis

DPP-IV is a key regulator of the incretin pathway. Following food intake, GLP-1 and GIP are released from the gut and stimulate insulin secretion from pancreatic β-cells. DPP-IV rapidly degrades these incretins, thus terminating their insulinotropic effect. Inhibition of DPP-IV preserves active GLP-1 and GIP, leading to enhanced glucose-dependent insulin release and improved glycemic control.

References

(R)-3-Aminoazepan-2-one: A Privileged Scaffold in Modern Medicinal Chemistry

(R)-3-Aminoazepan-2-one , a chiral cyclic β-amino acid derivative, has emerged as a significant building block in medicinal chemistry, offering a versatile scaffold for the development of novel therapeutic agents. Its inherent structural features, including a seven-membered lactam ring and a stereocenter, provide a unique three-dimensional architecture that has proven advantageous for designing potent and selective inhibitors of various enzyme targets. This technical guide provides an in-depth review of the role of this compound in medicinal chemistry, with a focus on its application in the development of inhibitors for enzymes such as dipeptidyl peptidase IV (DPP-IV) and cathepsins.

Physicochemical Properties

This compound, also known as (R)-α-amino-ε-caprolactam, is a water-soluble, crystalline solid. Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₂N₂O | [1] |

| Molecular Weight | 128.17 g/mol | [1] |

| CAS Number | 28957-33-7 | [2] |

| Appearance | White to off-white solid | [1] |

| Chirality | (R)-enantiomer | [2] |

Applications in Medicinal Chemistry

The rigid, conformationally constrained structure of the azepan-2-one ring, combined with the presence of a primary amine, makes this compound an attractive starting material for generating libraries of diverse small molecules for drug discovery.[2] The chiral nature of the molecule is crucial for achieving stereospecific interactions with biological targets, which can lead to improved efficacy and reduced off-target effects.[2]

Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

A significant application of this compound and its derivatives is in the development of inhibitors for dipeptidyl peptidase IV (DPP-IV), a key enzyme in glucose homeostasis.[3][4] DPP-IV inhibitors are a class of oral anti-diabetic drugs that work by increasing the levels of incretin hormones, which in turn stimulate insulin secretion and suppress glucagon release.[3]

The (R)-3-amino group of the azepan-2-one scaffold can mimic the N-terminal portion of the natural substrates of DPP-IV, allowing for potent and selective binding to the enzyme's active site. Molecular modifications of this core structure have led to the discovery of highly effective DPP-IV inhibitors.[5]

One notable example involves the molecular modification of sitagliptin, a well-known DPP-IV inhibitor. By replacing the triazolopiperazine ring of sitagliptin with a 3-(2,2,2-trifluoroethyl)-1,4-diazepan-2-one moiety, researchers developed a novel series of potent DPP-IV inhibitors.[5] This highlights the utility of the diazepanone scaffold, a close structural relative of azepan-2-one, in this therapeutic area.

The general workflow for the synthesis of such inhibitors often involves the coupling of the this compound core with various side chains to optimize binding affinity and pharmacokinetic properties.

Caption: General workflow for the synthesis of DPP-IV inhibitors.

Cathepsin Inhibitors

The azepanone scaffold has also been extensively explored in the development of inhibitors for cathepsins, a family of proteases involved in various physiological and pathological processes, including bone resorption, inflammation, and cancer.[6][7] The design of azepanone-based cathepsin inhibitors often involves modifying the P2 and P3 positions of the inhibitor to achieve selectivity for specific cathepsin isoforms.[6] While direct synthesis from this compound is not explicitly detailed in the readily available literature, the core structure is a key component of these inhibitors.

Experimental Protocols

While specific, detailed protocols for the synthesis of derivatives directly from this compound are often proprietary or embedded within broader synthetic schemes in patents, a general procedure for the synthesis of the parent compound, L-alpha-Amino-epsilon-caprolactam (the 'L' designation corresponds to the 'S' enantiomer, but the process is analogous for the 'R' enantiomer from D-lysine), has been described.[8]

General Synthesis of α-Amino-ε-caprolactam Hydrochloride from Lysine Hydrochloride

This protocol outlines the cyclization of lysine to form the caprolactam ring, followed by conversion to its hydrochloride salt.

Materials:

-

L-Lysine Hydrochloride (or D-Lysine Hydrochloride for the (R)-enantiomer)

-

Sodium Hydroxide

-

1-Hexanol

-

Concentrated Hydrochloric Acid

-

Methanol

Procedure:

-

A stirred mixture of lysine hydrochloride and sodium hydroxide in hexanol is heated to reflux with a Dean-Stark trap to remove water.

-

The reaction is refluxed for approximately 8 hours until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

-

The suspension is cooled and filtered to remove sodium chloride.

-

The filtrate is concentrated, and the crude α-amino-ε-caprolactam is dissolved in water.

-

The solution is acidified to pH 6 with concentrated HCl and partially concentrated.

-

Crystallization at room temperature affords the α-amino-ε-caprolactam hydrochloride.

-

For conversion to the free base, the hydrochloride salt is dissolved in methanol, and sodium hydroxide is added.[9]

Caption: Synthesis of α-amino-ε-caprolactam hydrochloride.

Conclusion

This compound represents a valuable and versatile chiral building block in medicinal chemistry. Its unique structural features have been successfully exploited to develop potent and selective inhibitors for important therapeutic targets, most notably DPP-IV for the treatment of type 2 diabetes. The conformationally constrained azepan-2-one scaffold provides a robust platform for structure-based drug design, and further exploration of its derivatives is likely to yield novel drug candidates for a range of diseases. As the demand for new and effective therapeutics continues to grow, the importance of chiral synthons like this compound in drug discovery is set to increase.

References

- 1. Synthesis and characterization of constrained peptidomimetic dipeptidyl peptidase IV inhibitors: amino-lactam boroalanines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. oatext.com [oatext.com]

- 5. researchgate.net [researchgate.net]

- 6. chemimpex.com [chemimpex.com]

- 7. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. rsc.org [rsc.org]

Methodological & Application

Application Notes and Protocols for the Asymmetric Synthesis of (R)-3-Aminoazepan-2-one

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the asymmetric synthesis of (R)-3-Aminoazepan-2-one, a valuable chiral building block in pharmaceutical development. The protocols outlined below focus on two primary strategies: chemoenzymatic resolution of a racemic mixture and direct asymmetric synthesis from a chiral precursor.

This compound, also known as (R)-α-amino-ε-caprolactam, is a seven-membered lactam containing a stereocenter at the alpha position to the carbonyl group. Its enantiomerically pure form is a crucial intermediate for the synthesis of various biologically active molecules. The stereochemistry at this position is often critical for the desired pharmacological activity and can significantly influence the safety and efficacy profile of a drug candidate.

Two robust methods for the preparation of enantiomerically pure this compound are presented:

-

Chemoenzymatic Synthesis via Enzymatic Kinetic Resolution: This approach involves the synthesis of a racemic mixture of 3-aminoazepan-2-one followed by a highly selective enzymatic resolution to separate the desired (R)-enantiomer.

-

Asymmetric Synthesis from D-Lysine: This method utilizes the readily available and naturally occurring D-isomer of lysine as a chiral starting material to directly synthesize the target molecule with high enantiopurity.

Method 1: Chemoenzymatic Synthesis via Enzymatic Kinetic Resolution

This method is based on the principle that certain enzymes can selectively catalyze a reaction on one enantiomer in a racemic mixture, allowing for the separation of the two enantiomers. In this protocol, a lipase is used to selectively acylate the (S)-enantiomer of racemic 3-aminoazepan-2-one, leaving the desired (R)-enantiomer unreacted and allowing for its subsequent isolation.

Experimental Workflow

Caption: Chemoenzymatic workflow for this compound synthesis.

Experimental Protocols

Protocol 1: Synthesis of Racemic 3-Aminoazepan-2-one

This protocol describes the synthesis of the racemic starting material for the enzymatic resolution.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve L-lysine hydrochloride (or a racemic mixture) in a suitable high-boiling point solvent such as 1-pentanol.

-

Neutralization: Add an equimolar amount of a base (e.g., sodium hydroxide) to neutralize the hydrochloride salt.

-

Cyclization: Heat the mixture to reflux (approximately 137°C for 1-pentanol) for 4-6 hours. The intramolecular cyclization will form the lactam ring.

-

Work-up: After cooling to room temperature, filter the reaction mixture to remove any inorganic salts. The filtrate is then concentrated under reduced pressure to yield the crude racemic 3-aminoazepan-2-one.

-

Purification: The crude product can be purified by recrystallization or column chromatography to obtain the racemic 3-aminoazepan-2-one.

Protocol 2: Enzymatic Kinetic Resolution

This protocol details the selective acetylation of the (S)-enantiomer.

-

Reaction Mixture: In a suitable organic solvent (e.g., tert-butyl methyl ether), dissolve the racemic 3-aminoazepan-2-one.

-

Enzyme and Acyl Donor: Add a lipase, such as Candida antarctica lipase B (CAL-B), and an acyl donor, such as ethyl acetate.

-

Reaction Conditions: Stir the mixture at a controlled temperature (e.g., 30-45°C) and monitor the reaction progress by chiral HPLC. The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted amine and the acetylated product.

-

Enzyme Removal: Once the desired conversion is reached, filter the reaction mixture to remove the immobilized enzyme.

-

Separation: The filtrate, containing this compound and N-acetyl-(S)-3-aminoazepan-2-one, is then subjected to separation. This can be achieved by extraction with an acidic aqueous solution to protonate and extract the basic (R)-amine, leaving the neutral acetamide in the organic phase. The aqueous layer is then basified and extracted with an organic solvent to isolate the this compound.

-

Purification: The isolated this compound can be further purified by recrystallization or chromatography.

Data Presentation

| Step | Parameter | Value | Reference |

| Racemic Synthesis | Starting Material | L-Lysine Hydrochloride | [1] |

| Solvent | 1-Pentanol | [1] | |

| Temperature | 137°C | [1] | |

| Reaction Time | 4 hours | [1] | |

| Yield | ~96% | [1] | |

| Enzymatic Resolution | Enzyme | Candida antarctica lipase B (CAL-B) | [2] |

| Acyl Donor | Ethyl Acetate | [2] | |

| Conversion | ~50% | [2] | |

| Enantiomeric Excess (ee) of (R)-amine | >99% | [2] |

Method 2: Asymmetric Synthesis from D-Lysine

This method provides a direct and highly enantioselective route to this compound by utilizing the inherent chirality of D-lysine. The intramolecular cyclization of D-lysine or its derivatives leads directly to the desired (R)-enantiomer.

Experimental Workflow

Caption: Workflow for the asymmetric synthesis from D-Lysine.

Experimental Protocol

Protocol 3: Cyclization of D-Lysine

-

Reaction Setup: To a round-bottom flask equipped with a Dean-Stark trap and a magnetic stirrer, add D-lysine hydrochloride and a high-boiling solvent such as 1-hexanol.[3]

-

Neutralization and Cyclization: Add an equimolar amount of sodium hydroxide and heat the suspension to reflux.[3] Water formed during the neutralization and cyclization is removed azeotropically using the Dean-Stark trap.

-

Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until all the starting material is consumed (typically 8 hours).[3]

-

Work-up: After cooling the reaction mixture, the byproduct sodium chloride is removed by filtration. The filtrate is then concentrated under reduced pressure.

-

Purification: The resulting crude this compound is dissolved in water and acidified to pH 6 with concentrated HCl. Partial concentration followed by cooling allows for the crystallization of the hydrochloride salt of the product. The free base can be obtained by subsequent neutralization and extraction.

Data Presentation

| Parameter | Value | Reference |

| Starting Material | D-Lysine Hydrochloride | [3] |

| Solvent | 1-Hexanol | [3] |

| Reaction Time | 8 hours | [3] |

| Yield | ~75% (of hydrochloride salt) | [3] |

| Enantiomeric Purity | Expected to be high, corresponding to the purity of the starting D-lysine. |

Signaling Pathways and Logical Relationships

The choice between these two synthetic routes depends on several factors including the availability and cost of starting materials, the required scale of the synthesis, and the desired level of enantiopurity.

Caption: Decision pathway for selecting a synthetic route.

These detailed protocols and application notes provide a comprehensive guide for the asymmetric synthesis of this compound, enabling researchers and drug development professionals to produce this key chiral intermediate with high efficiency and enantiopurity.

References

Application Notes & Protocols: Chiral Resolution of 3-Aminoazepan-2-one Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminoazepan-2-one is a chiral cyclic β-amino lactam. As with many pharmaceuticals and bioactive molecules, the biological activity of its enantiomers can differ significantly. One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive, less active, or even responsible for undesirable side effects. Therefore, the development of robust methods to separate and isolate the individual enantiomers (a process known as chiral resolution) is a critical step in drug discovery and development.

This document provides detailed application notes on three primary methods for the chiral resolution of racemic 3-aminoazepan-2-one:

-

Enzymatic Kinetic Resolution

-

Diastereomeric Salt Formation

-

Chiral High-Performance Liquid Chromatography (HPLC)

The following sections offer theoretical principles, generalized experimental protocols, and illustrative data for each technique. These protocols serve as a comprehensive starting point for method development and optimization, which is necessary for any specific substrate, including 3-aminoazepan-2-one.

Method 1: Enzymatic Kinetic Resolution

Principle

Enzymatic kinetic resolution is a powerful technique that utilizes the stereoselectivity of enzymes, most commonly lipases, to differentiate between two enantiomers in a racemic mixture. In a typical application for a primary amine, the enzyme catalyzes the acylation of one enantiomer at a much faster rate than the other. This results in a mixture of an acylated product and the unreacted, enantiomerically enriched amine, which can then be separated by standard chemical methods like extraction or chromatography. The efficiency of this process is defined by the enantiomeric ratio (E-value).[1][2]

Illustrative Data for Enzymatic Resolution

The following table summarizes results from the enzymatic resolution of various chiral amines using Candida antarctica Lipase B (CALB), a versatile and commonly used enzyme for this purpose.[3][4] This data can be used as a reference for expected outcomes.

| Substrate (Analogue) | Enzyme | Acyl Donor | Solvent | Conversion (%) | Substrate e.e. (%) | Product e.e. (%) | E-value |

| (±)-1-Phenylethylamine | Novozym 435 (CALB) | Methyl 1-phenylethyl carbonate | Toluene | ~50 | 89 | >99 | >200 |

| (±)-1-(Heteroaryl)ethylamines | CALB | Ethyl Acetate | Ethyl Acetate | 55 | 94 | N/A | High |

| Aromatic MBH Acetates | CALB | - (Hydrolysis) | Buffer/Acetone | ~50 | >99 | >99 | >200 |

Note: Data is adapted from studies on analogous compounds to illustrate typical performance. e.e. = enantiomeric excess. N/A = Not available.

Experimental Protocol: Enzymatic Acylation

This protocol provides a general starting point for the kinetic resolution of racemic 3-aminoazepan-2-one via lipase-catalyzed acylation.

1. Materials and Reagents:

-

Racemic 3-aminoazepan-2-one

-

Immobilized Lipase (e.g., Novozym 435 - immobilized CALB)

-

Anhydrous organic solvent (e.g., Toluene, Tert-butyl methyl ether (t-BuOMe))

-

Acylating agent (e.g., Ethyl acetate, Vinyl acetate)

-

Buffer solution (if performing hydrolysis)

-

Standard workup reagents (e.g., dilute HCl, NaHCO₃, brine, anhydrous Na₂SO₄)

-

Silica gel for column chromatography

-

Chiral HPLC system for enantiomeric excess analysis

2. Procedure:

-

To a solution of racemic 3-aminoazepan-2-one (1.0 equiv.) in the chosen anhydrous organic solvent (e.g., Toluene), add the acylating agent (e.g., ethyl acetate, 1.5-2.0 equiv.).

-

Add the immobilized lipase (e.g., Novozym 435, typically 20-50 mg per mmol of substrate).

-

Seal the reaction vessel and place it on an orbital shaker at a controlled temperature (typically 30-50 °C).

-

Monitor the reaction progress by taking small aliquots over time and analyzing them by TLC or HPLC. The goal is to stop the reaction at or near 50% conversion to achieve the highest possible enantiomeric excess for both the remaining substrate and the product.

-

Once ~50% conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent, dried, and potentially reused.

-

Concentrate the filtrate under reduced pressure.

-

The resulting residue contains the unreacted (S)- or (R)-3-aminoazepan-2-one and the acylated (R)- or (S)-N-acetyl-3-aminoazepan-2-one.

-

Separate the unreacted amine from the acetylated product using silica gel column chromatography. The difference in polarity between the free amine and the amide allows for efficient separation.

-

Analyze the enantiomeric excess of the recovered starting material and the product using a suitable chiral HPLC method.

Workflow for Enzymatic Kinetic Resolution

Caption: Workflow for enzymatic kinetic resolution of a chiral amine.

Method 2: Diastereomeric Salt Formation

Principle

This classical resolution method involves reacting a racemic base, such as 3-aminoazepan-2-one, with a single enantiomer of a chiral acid (the "resolving agent").[5] This acid-base reaction forms a pair of diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, including solubility in a given solvent.[6] This difference allows for the separation of the less soluble salt from the more soluble one by fractional crystallization. Once the diastereomeric salts are separated, the chiral amine can be liberated by treatment with a base.[7]

Illustrative Data for Diastereomeric Salt Resolution

The table below presents example data for the resolution of chiral acids and amines using this method, demonstrating the effectiveness of different resolving agents and solvents.